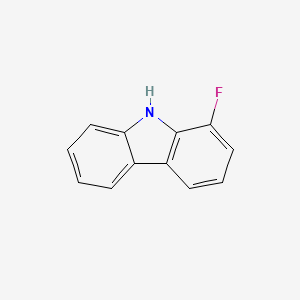

1-fluoro-9H-carbazole

Overview

Description

1-Fluoro-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C12H8FN It is a derivative of carbazole, where a fluorine atom is substituted at the first position of the carbazole ring

Mechanism of Action

Target of Action

The primary target of 1-fluoro-9H-carbazole is the multicomponent carbazole 1,9a-dioxygenase (CARDO) system . This system is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

This compound interacts with its target, the CARDO system, by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Biochemical Pathways

The biochemical pathway affected by this compound is the carbazole degradation pathway . The compound’s interaction with the CARDO system leads to the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole .

Pharmacokinetics

It is known that the compound is a solid at room temperature This could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is a key step in the degradation of carbazole , which could potentially have various downstream effects depending on the cellular context.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

1-Fluoro-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, carbazole derivatives, including this compound, have been shown to reduce oxidative stress and modulate carbohydrate metabolism . These interactions are crucial for its potential therapeutic effects, such as its role in fighting diabetes by preventing damage to pancreatic cells and blocking adrenergic hyperactivation .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Carbazole derivatives, including this compound, have demonstrated the ability to reduce oxidative stress and modulate carbohydrate metabolism, which can impact cell function significantly . These effects are particularly relevant in the context of diabetes, where the compound helps in reducing oxidative damage and improving cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to modulate oxidative stress and carbohydrate metabolism is attributed to its interactions with specific enzymes and proteins . These interactions lead to changes in gene expression and cellular function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its long-term effects include sustained modulation of oxidative stress and carbohydrate metabolism . These findings are crucial for its potential therapeutic applications, as they indicate the compound’s efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant therapeutic effects . At very high doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in modulating carbohydrate metabolism is particularly noteworthy, as it helps in reducing oxidative stress and improving metabolic flux . These interactions are essential for its therapeutic potential, especially in the context of metabolic disorders like diabetes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding these mechanisms is crucial for optimizing the compound’s therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localizations are essential for its activity and function, as they influence the compound’s interactions with biomolecules and its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-9H-carbazole can be synthesized through several methods. One common approach involves the fluorination of 9H-carbazole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver(I) fluoride (AgF) or cesium fluoride (CsF).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoro-substituted carbazole derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydrofluoro derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted carbazole quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

1-Fluoro-9H-carbazole has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties and photoconductivity.

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.

Materials Science: this compound is used in the synthesis of conducting polymers and other advanced materials with unique optical and electronic properties.

Comparison with Similar Compounds

9H-Carbazole: The parent compound without the fluorine substitution.

1-Chloro-9H-carbazole: A similar compound with a chlorine atom instead of fluorine.

1-Bromo-9H-carbazole: A bromine-substituted derivative.

Uniqueness: 1-Fluoro-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in applications requiring precise electronic characteristics.

Properties

IUPAC Name |

1-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJCIBVGJBEJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

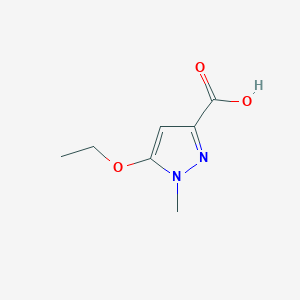

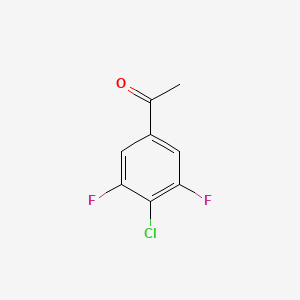

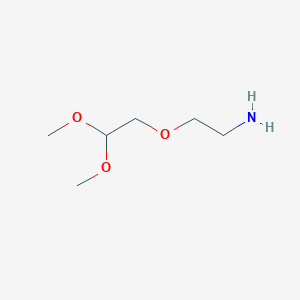

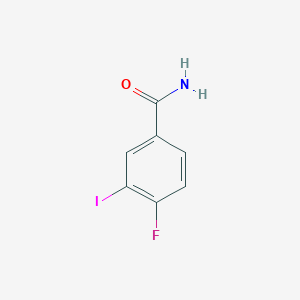

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)